molecular formula C17H20BrNO B091097 Bromazin CAS No. 118-23-0

Bromazin

Katalognummer: B091097
CAS-Nummer: 118-23-0
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: NUNIWXHYABYXKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Bromodiphenhydramin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Bromodiphenhydramin entfaltet seine Wirkung, indem es mit freiem Histamin um die Bindung an HA-Rezeptorstellen konkurriert . Dies antagonisiert die Wirkungen von Histamin auf HA-Rezeptoren im Magen-Darm-Trakt, der Gebärmutter, den großen Blutgefäßen und der Bronchialmuskulatur . Die anticholinerge Aktivität der Verbindung, die auf ihre zentrale Antimuskarinwirkung zurückzuführen ist, ist für ihre sedativen und antiemetischen Eigenschaften verantwortlich .

Ähnliche Verbindungen:

    Diphenhydramin: Ein Analogon von Bromodiphenhydramin mit ähnlicher Struktur, aber ohne die Bromsubstitution.

    Carbinoxamin: Ein weiteres Ethanolamin-Antihistaminikum mit ähnlichen pharmakologischen Eigenschaften.

    Tripelennamin: Ein Antihistaminikum der ersten Generation mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Anwendungen.

Einzigartigkeit: Bromodiphenhydramin ist einzigartig aufgrund seiner Bromsubstitution an einem der Phenylringe, die seine Antihistamin- und antimikrobiellen Eigenschaften im Vergleich zu seinen Analoga verbessert .

Wirkmechanismus

Target of Action

Bromazine, also known as bromodiphenhydramine, primarily targets histamine H1 receptors and muscarinic receptors . These receptors play a crucial role in allergic reactions and neurotransmission, respectively.

Mode of Action

Bromazine acts as an antagonist at these receptor sites . It competes with free histamine for binding at H1-receptor sites, thereby antagonizing the effects of histamine . This interaction leads to a reduction of the negative symptoms brought on by histamine H1-receptor binding .

Biochemical Pathways

The primary biochemical pathway affected by bromazine is the histaminergic pathway. By blocking H1 receptors, bromazine prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of gastrointestinal smooth muscle .

Pharmacokinetics

Bromazine exhibits high bioavailability when administered orally . It is primarily metabolized in the liver, specifically through cytochrome P450 (CYP)-mediated pathways . The elimination half-life of bromazine is reported to be between 1 to 4 hours .

Result of Action

The antagonistic action of bromazine on histamine H1 receptors alleviates symptoms caused by endogenous histamine on bronchial, capillary, and gastrointestinal smooth muscles . This results in relief from allergic symptoms such as itching, sneezing, and hives .

Action Environment

The action, efficacy, and stability of bromazine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions. Additionally, individual factors such as age, health status, and genetic variations in drug-metabolizing enzymes can also influence the drug’s action and efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bromodiphenhydramine involves a Grignard reaction between phenylmagnesium bromide and para-bromobenzaldehyde, resulting in p-bromobenzhydrol . This intermediate is then halogenated with acetyl bromide in benzene solvent to form p-bromo-benzhydrylbromide . Finally, etherification with deanol completes the synthesis of bromodiphenhydramine .

Industrial Production Methods: Industrial production methods for bromodiphenhydramine typically follow the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bromodiphenhydramin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidierten Derivaten führen.

    Reduktion: Reduktionsreaktionen können Bromodiphenhydramin in seine entsprechenden Aminderivate umwandeln.

    Substitution: Halogenierung und andere Substitutionsreaktionen können die aromatischen Ringe von Bromodiphenhydramin modifizieren.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

    Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Derivate von Bromodiphenhydramin, die unterschiedliche pharmakologische Eigenschaften haben können.

Vergleich Mit ähnlichen Verbindungen

    Diphenhydramine: An analogue of bromodiphenhydramine with a similar structure but without the bromine substitution.

    Carbinoxamine: Another ethanolamine antihistamine with similar pharmacological properties.

    Tripelennamine: A first-generation antihistamine with a different chemical structure but similar therapeutic uses.

Uniqueness: Bromodiphenhydramine is unique due to its bromine substitution on one of the phenyl rings, which enhances its antihistamine and antimicrobial properties compared to its analogues .

Eigenschaften

IUPAC Name

2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNIWXHYABYXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1808-12-4 (hydrochloride)
Record name Bromazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022688
Record name Bromodiphenhydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bromodiphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.45e-03 g/L
Record name Bromodiphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.
Record name Bromodiphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

118-23-0, 1808-12-4
Record name Bromodiphenhydramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodiphenhydramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bromodiphenhydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMODIPHENHYDRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T032BI7727
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bromodiphenhydramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015367
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromazine
Reactant of Route 2
Reactant of Route 2
Bromazine
Reactant of Route 3
Reactant of Route 3
Bromazine
Reactant of Route 4
Reactant of Route 4
Bromazine
Reactant of Route 5
Reactant of Route 5
Bromazine
Reactant of Route 6
Reactant of Route 6
Bromazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.